molecular formula C20H19N3O3S2 B2921607 Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864917-39-5

Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2921607
CAS No.: 864917-39-5
M. Wt: 413.51
InChI Key: MKOYMOBKITXAIK-UHFFFAOYSA-N
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Description

This compound is a derivative of benzocaine, a well-known drug, combined with a cyanoacetamide function to create a powerful synthon . It seems to be part of a larger group of compounds that include triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds .


Molecular Structure Analysis

The compound likely contains a thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of this ring and the charge distribution on its atoms could affect the compound’s biological activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds incorporating thiadiazole moieties, including derivatives similar to "Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate," has been explored for their potential applications. For instance, research has shown that thiadiazole and its derivatives can be synthesized through various methods, providing a foundation for exploring their applications in different fields, such as materials science and pharmacology (Postovskii et al., 1977), (Fadda et al., 2017).

Applications in Heterocyclic Chemistry

The compound's relevance extends to heterocyclic chemistry, where its structural motifs are integral to the synthesis of novel heterocycles. These compounds have shown potential in various applications, including the development of insecticidal agents and materials with unique electrochemical properties (Shukla et al., 2012), (Hu et al., 2013).

Molecular Interactions and Structural Analysis

Studies have also delved into the structural analysis of compounds with similar frameworks, shedding light on their molecular interactions, such as hydrogen bonding and molecular packing. This information is crucial for understanding how these compounds interact at the molecular level, which can influence their behavior in potential applications (Portilla et al., 2007).

Potential Antimicrobial and Anticancer Properties

Research into thiadiazole derivatives has included evaluating their antimicrobial and anticancer properties. For instance, new quinazolines with potential antimicrobial agents have been synthesized, showing the versatility of thiadiazole derivatives in medicinal chemistry (Desai et al., 2007), (Abdelall et al., 2010).

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given its apparent relation to benzocaine, it might be of interest in the development of new drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate are not fully understood due to the limited information available. It is known that the compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-8-10-16(11-9-15)21-17(24)12-27-20-22-18(23-28-20)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOYMOBKITXAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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